An In-Depth Technical Guide to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Core Principles, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Core Principles, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic applications of the pyrrole derivative, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This compound serves as a valuable intermediate in the development of novel therapeutic agents. We will delve into the foundational synthetic strategies, the rationale behind the chosen methodologies, and its role in modern medicinal chemistry.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals[1]. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. The strategic functionalization of the pyrrole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is a prime example of a tailored building block designed for further elaboration in drug discovery programs.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is logically approached through a two-stage process: the initial construction of the N-substituted pyrrole ring, followed by the introduction of the carbaldehyde group.
2,5-Hexanedione + 2-Methoxyethylamine → 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole
Figure 2: Workflow for the Paal-Knorr synthesis step.
Step 2: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Reaction:
Causality Behind Experimental Choices:
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Reagents: The Vilsmeier reagent is a weak electrophile, making it highly selective for electron-rich substrates like the pyrrole ring. The 2,5-dimethyl substitution on the pyrrole ring directs the formylation to the electron-rich C3 or C4 positions. Due to steric hindrance from the adjacent methyl group at C2, the formylation predominantly occurs at the C3 position.
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Solvent and Temperature: The reaction is often carried out in an inert solvent such as dichloromethane or using DMF as both the reagent and the solvent. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation.
Detailed Protocol:
The following is a generalized procedure based on standard Vilsmeier-Haack conditions:
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In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.
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Stir the mixture at this temperature for a short period to allow for the formation of the Vilsmeier reagent.
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Dissolve 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole in an appropriate solvent (or use neat if liquid) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate) to neutralize the acid and hydrolyze the intermediate iminium salt.
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
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Purify the resulting crude product by column chromatography or recrystallization to obtain the final compound.
Figure 3: Workflow for the Vilsmeier-Haack formylation step.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is presented below. This data is essential for handling, storage, and downstream reaction planning.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem [2] |
| Molecular Weight | 181.23 g/mol | PubChem [2] |
| CAS Number | 445023-46-1 | PubChem [2] |
| Appearance | Likely a solid or oil | - |
| XLogP3-AA | 0.7 | PubChem [2] |
| Hydrogen Bond Donor Count | 0 | PubChem [2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem [2] |
GHS Hazard Statements:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the substituents on the 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold makes it a versatile intermediate in drug discovery.
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The Carbaldehyde Group: The aldehyde functionality is a key reactive handle for a variety of chemical transformations. It can be readily converted into other functional groups, such as amines (via reductive amination), carboxylic acids (via oxidation), alcohols (via reduction), and can participate in condensation reactions to form imines, oximes, and hydrazones. This allows for the introduction of diverse pharmacophoric elements and the exploration of structure-activity relationships (SAR).
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The N-(2-methoxyethyl) Group: This substituent can influence the compound's solubility, lipophilicity, and metabolic stability. The ether linkage provides a potential hydrogen bond acceptor, which can be important for binding to biological targets.
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The 2,5-Dimethyl Groups: These methyl groups serve to block the alpha positions of the pyrrole ring, preventing unwanted side reactions and directing further electrophilic substitution to the beta positions. They also contribute to the overall lipophilicity of the molecule.
While specific therapeutic targets for this exact molecule are often proprietary and detailed within patent literature, pyrrole-3-carbaldehyde derivatives are known to be precursors for compounds with a wide range of biological activities, including but not limited to:
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Anti-inflammatory agents
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Anticancer agents
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Antiviral compounds
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Kinase inhibitors
The presence of this compound as an intermediate in patents suggests its utility in the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a strategically designed chemical entity whose synthesis is rooted in fundamental and reliable organic reactions. The combination of the Paal-Knorr synthesis and the Vilsmeier-Haack reaction provides an efficient and scalable route to this valuable building block. Its tailored substitution pattern offers medicinal chemists a versatile platform for the development of novel drug candidates across various therapeutic areas. A thorough understanding of its synthesis and chemical reactivity is paramount for its effective utilization in the advancement of pharmaceutical research.
References
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PubChem. 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)
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ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]
- Google Patents. WO2016175555A2 - 4-methoxy pyrrole derivatives or pharmaceutically acceptable salts thereof and pharmaceutical composition containing same.
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PubChem. A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
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ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]
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ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]
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YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]
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National Institutes of Health. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]
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Organic Syntheses. 2,5-dimethylpyrrole. [Link]
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Academia.edu. Preparation of 2,5-Dimethyl-l-Phenylpyrrole. [Link]
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ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]
